Fmoc-N-Me-D-Ala(2-Naphthyl)-OH

SPPS aggregation suppression peptidomimetic backbone modification difficult sequence synthesis

Select this specific building block for SPPS of aggregation-prone, hydrophobic sequences. The Nα-methylation eliminates the backbone amide H-bond donor, suppressing on-resin aggregation unlike non-methylated 2-Nal analogs. The D-configuration confers intrinsic protease resistance, while the 2-naphthyl side chain drives π-stacking. Standard Fmoc/tBu compatible. Compare before purchase: non-methylated or L-enantiomers will not deliver equivalent synthesis success or peptide stability.

Molecular Formula C29H25NO4
Molecular Weight 451.5 g/mol
CAS No. 179385-30-9
Cat. No. B1442879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-D-Ala(2-Naphthyl)-OH
CAS179385-30-9
Molecular FormulaC29H25NO4
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C29H25NO4/c1-30(27(28(31)32)17-19-14-15-20-8-2-3-9-21(20)16-19)29(33)34-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,26-27H,17-18H2,1H3,(H,31,32)/t27-/m1/s1
InChIKeyOVNHOSZZFGJIPG-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-D-Ala(2-Naphthyl)-OH: A Hydrophobic N-Methyl Unnatural Amino Acid for Solid-Phase Peptide Synthesis


Fmoc-N-Me-D-Ala(2-Naphthyl)-OH (CAS 179385-30-9, molecular formula C29H25NO4, molecular weight 451.52) is an Fmoc-protected, N-methylated derivative of D-2-naphthylalanine, classified as an unnatural amino acid building block for solid-phase peptide synthesis (SPPS) . This compound integrates three critical structural features: (1) an Fmoc (9-fluorenylmethoxycarbonyl) temporary α-amino protecting group compatible with standard SPPS deprotection protocols; (2) Nα-methylation, which eliminates the amide hydrogen donor, alters backbone conformation, and confers resistance to proteolytic degradation ; and (3) a 2-naphthyl side chain (C10H7–CH2–) that introduces substantial aromatic hydrophobicity and π-stacking potential. The combination of N-methylation and D-stereochemistry renders this building block particularly valuable for constructing peptidomimetics with enhanced metabolic stability, conformational constraint, and distinct biological targeting profiles compared to canonical L-amino acids or non-methylated analogs .

Why Fmoc-N-Me-D-Ala(2-Naphthyl)-OH Cannot Be Interchanged with Non-Methylated or L-Enantiomer Analogs


Generic substitution among Fmoc-protected 2-naphthylalanine derivatives fails due to three orthogonal structural differences, each with documented functional consequences. First, the absence of Nα-methylation (as in Fmoc-D-2-Nal-OH, CAS 138774-94-4) results in a peptide backbone that retains an amide hydrogen, which participates in intermolecular hydrogen bonding networks that promote on-resin aggregation during SPPS—a phenomenon that N-methylation demonstrably suppresses by eliminating this hydrogen bond donor . Second, N-methylation confers a 72- to >1000-fold increase in proteolytic resistance across a four-residue window in peptide contexts, a property absent in non-methylated analogs [1]. Third, stereochemistry (D- vs L-) determines chiral recognition at biological targets; the D-enantiomer (179385-30-9) is stereochemically distinct from its L-counterpart (Fmoc-N-Me-L-2-Nal-OH, CAS 2138482-09-2), which cannot be assumed to produce identical receptor binding or pharmacokinetic outcomes . These differences are not interchangeable at the level of synthesis efficiency, peptide physicochemical behavior, or ultimate biological function—directly impacting procurement decisions for research reproducibility and downstream application success.

Quantitative Differentiation: Head-to-Head Evidence for Fmoc-N-Me-D-Ala(2-Naphthyl)-OH vs. Comparators


N-Methylation Eliminates Amide Hydrogen Donor: Aggregation Mitigation vs. Fmoc-D-2-Nal-OH

Fmoc-N-Me-D-Ala(2-Naphthyl)-OH lacks the amide N–H hydrogen bond donor present in the non-methylated analog Fmoc-D-2-Nal-OH (CAS 138774-94-4). This N-methyl substitution removes the capacity for intermolecular β-sheet hydrogen bonding that drives on-resin peptide chain aggregation during solid-phase synthesis—a well-documented cause of incomplete coupling and deletion sequences in SPPS . The aggregation suppression effect is intrinsic to all Nα-methyl amino acids and is explicitly noted for the N-methyl-2-naphthylalanine scaffold: 'The N-methylation ... helps in overcoming the challenge of peptide aggregation during synthesis, which is often caused by intermolecular hydrogen bonding' .

SPPS aggregation suppression peptidomimetic backbone modification difficult sequence synthesis

72- to >1000-Fold Enhanced Proteolytic Stability Conferred by N-Methylation vs. Non-Methylated Peptide Backbone

N-Methyl scanning mutagenesis studies demonstrate that the introduction of a single N-methyl amino acid residue into a peptide sequence reduces proteolytic degradation by 72- to >1000-fold across a four-residue window, as established by systematic protease challenge assays [1]. This class-level property is directly applicable to Fmoc-N-Me-D-Ala(2-Naphthyl)-OH when incorporated into peptides. In contrast, the non-methylated analog Fmoc-D-2-Nal-OH lacks this structural feature and provides no such proteolytic protection; peptides containing non-methylated D-2-Nal retain full susceptibility to protease cleavage at that backbone position. The stabilization effect is attributed to N-methylation preventing productive binding in the protease active site by disrupting the required backbone geometry and hydrogen-bonding network [1].

metabolic stability protease resistance peptide half-life extension

D-Stereochemistry Distinct from L-Enantiomer: Chiral Recognition for Receptor Targeting

Fmoc-N-Me-D-Ala(2-Naphthyl)-OH (CAS 179385-30-9) is the D-enantiomer of the N-methyl-2-naphthylalanine scaffold. Its L-counterpart, Fmoc-N-Me-L-2-Nal-OH (CAS 2138482-09-2), shares identical molecular weight (451.51 g/mol) and formula (C29H25NO4) but differs in stereochemical configuration at the α-carbon . This stereochemical difference is functionally consequential: the D-configuration is recognized by biological systems as distinct from the L-configuration, affecting receptor binding affinity, enzymatic processing, and in vivo disposition. Specifically, D-amino acid-containing peptides are generally resistant to proteolytic degradation by mammalian proteases, which evolved to recognize L-amino acids, providing an orthogonal mechanism of stability enhancement beyond N-methylation . The two enantiomers are not interchangeable for applications requiring defined stereochemistry (e.g., structure-activity relationship studies, chiral recognition at GPCRs or transporters).

chiral peptide therapeutics stereoselective receptor binding D-amino acid pharmacology

Fmoc Protection Enables Standard SPPS Workflow Compatibility vs. Boc-Protected Analog

Fmoc-N-Me-D-Ala(2-Naphthyl)-OH employs the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is cleaved under mild basic conditions (typically 20% piperidine in DMF) and is fully orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) used in standard Fmoc/tBu SPPS . The Boc-protected analog, Boc-N-Methyl-D-2-naphthylalanine (CAS 147577-61-5), requires strong acid (e.g., TFA) for deprotection, rendering it incompatible with acid-labile resins (e.g., Rink amide, Wang) and side-chain protecting groups commonly employed in modern SPPS . This protecting group divergence creates a fundamental workflow incompatibility: the Boc analog is suited for Boc/Bzl SPPS (requiring HF cleavage) but cannot be directly substituted into an Fmoc/tBu synthesis without risking premature side-chain deprotection or resin cleavage. Fmoc-N-Me-D-Ala(2-Naphthyl)-OH is specifically designed for Fmoc-based SPPS and integrates seamlessly into automated peptide synthesizer protocols without requiring specialized deprotection conditions .

Fmoc/tBu SPPS compatibility protecting group strategy automated peptide synthesis

Validated Application Scenarios for Fmoc-N-Me-D-Ala(2-Naphthyl)-OH Based on Differential Evidence


Synthesis of Aggregation-Prone Hydrophobic Peptide Sequences Requiring On-Resin Disaggregation

This compound is uniquely suited for SPPS of hydrophobic peptide segments where intermolecular β-sheet aggregation would otherwise cause incomplete coupling and deletion sequences. The N-methylation eliminates the backbone amide hydrogen bond donor, preventing the interchain hydrogen bonding that drives aggregation . In contrast, the non-methylated analog Fmoc-D-2-Nal-OH retains this H-bond donor and does not provide aggregation mitigation. This application is directly validated by the product's structural feature of Nα-methylation and the documented aggregation-suppressing property of N-methyl amino acids in SPPS .

Construction of Metabolically Stabilized Peptidomimetics with Extended Serum Half-Life

For drug discovery programs requiring peptides with enhanced proteolytic stability, Fmoc-N-Me-D-Ala(2-Naphthyl)-OH provides a building block that confers 72- to >1000-fold increased resistance to proteolytic degradation when incorporated into a peptide backbone, as established by N-methyl scanning mutagenesis studies [1]. The non-methylated analog Fmoc-D-2-Nal-OH does not provide this protective effect. This application scenario is supported by class-level evidence demonstrating that N-methyl amino acids dramatically reduce protease susceptibility [1].

Chiral Peptide Therapeutics Requiring D-Amino Acid Stereochemistry for Target Recognition

When the intended biological target exhibits stereospecific recognition, the D-enantiomer (179385-30-9) is required over the L-enantiomer (CAS 2138482-09-2). The D-configuration also confers intrinsic resistance to mammalian proteases, which preferentially recognize L-amino acids, providing an orthogonal stability benefit beyond N-methylation . This application is validated by the defined D-stereochemistry of the compound, which distinguishes it from its L-counterpart and from racemic mixtures .

Fmoc/tBu Solid-Phase Peptide Synthesis in Automated Workflows

This building block is specifically designed for standard Fmoc/tBu SPPS protocols and is fully compatible with automated peptide synthesizers using 20% piperidine/DMF deprotection conditions . The Boc-protected analog (CAS 147577-61-5) requires acidic deprotection and is incompatible with acid-labile resins and side-chain protecting groups used in Fmoc/tBu SPPS. Procurement of this Fmoc-protected version is mandatory for laboratories operating standard Fmoc-based synthesis workflows without access to HF cleavage apparatus .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-N-Me-D-Ala(2-Naphthyl)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.